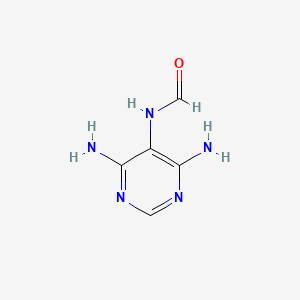

4,6-Diamino-5-formamidopyrimidine

Übersicht

Beschreibung

FAPy-Adenine, auch bekannt als 4,6-Diamino-5-formamidopyrimidin, ist eine oxidierte DNA-Base. Es ist ein Produkt der oxidativen Schädigung von Adenin, einer der vier Nukleobasen in der Nukleinsäure der DNA. Diese Verbindung ist ein biochemischer Marker für oxidativen Stress und steht im Zusammenhang mit verschiedenen pathologischen Zuständen, darunter Tumore, Alterung und neurodegenerative Erkrankungen wie Alzheimer-Krankheit .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

FAPy-Adenine kann durch Oxidation von Adenin synthetisiert werden. Der Prozess beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder anderen reaktiven Sauerstoffspezies unter kontrollierten Bedingungen. Die Reaktion wird in einem wässrigen Medium durchgeführt, oft bei einem leicht sauren pH-Wert, um den Oxidationsprozess zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von FAPy-Adenine ist nicht umfassend dokumentiert, wahrscheinlich aufgrund seiner primäreren Verwendung in der Forschung anstatt in kommerziellen Anwendungen. Eine großtechnische Synthese würde ähnlichen Prinzipien wie die Laborsynthese folgen, mit Anpassungen an den Maßstab, die Effizienz und die Reinheit.

Analyse Chemischer Reaktionen

Arten von Reaktionen

FAPy-Adenine unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Weitere Oxidation kann zur Bildung anderer oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können FAPy-Adenine wieder zu Adenin oder anderen reduzierten Formen zurückführen.

Substitution: Substitutionsreaktionen können an den Aminogruppen stattfinden und zu verschiedenen substituierten Derivaten führen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen von FAPy-Adenine verwendet werden, umfassen:

Oxidationsmittel: Wasserstoffperoxid, Ozon und andere reaktive Sauerstoffspezies.

Reduktionsmittel: Natriumborhydrid, Wasserstoffgas in Gegenwart eines Katalysators.

Substitutionsmittel: Halogene, Alkylierungsmittel und andere Elektrophile.

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von FAPy-Adenine gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. So kann beispielsweise eine weitere Oxidation zu stärker oxidierten Purinderivaten führen, während eine Reduktion Adenin oder teilweise reduzierte Zwischenprodukte liefern kann .

Wissenschaftliche Forschungsanwendungen

FAPy-Adenine hat mehrere wichtige Anwendungen in der wissenschaftlichen Forschung:

Biomarker für oxidativen Stress: Es wird als Marker verwendet, um oxidativen Stress in Zellen und Geweben zu untersuchen, was in der Forschung über Alterung, Krebs und neurodegenerative Erkrankungen relevant ist.

Studien zur DNA-Schädigung und -Reparatur: FAPy-Adenine wird verwendet, um die Mechanismen der DNA-Schädigung und -Reparatur zu untersuchen, insbesondere im Kontext von oxidativem Stress.

Arzneimittelentwicklung: Forschung zu FAPy-Adenine trägt zur Entwicklung von Medikamenten bei, die auf oxidativem Stress bedingte Erkrankungen abzielen.

Umweltüberwachung: Es wird in Studien zur Überwachung von Umweltfaktoren verwendet, die oxidative DNA-Schäden verursachen.

Wirkmechanismus

FAPy-Adenine übt seine Wirkungen hauptsächlich durch seine Rolle als Marker für oxidative DNA-Schäden aus. Die Verbindung entsteht, wenn Adenin einer Oxidation unterliegt, was zur Bildung einer Formamidopyrimidin-Ringstruktur führt. Diese veränderte Struktur kann während der DNA-Replikation falsch mit anderen Nukleotiden paaren, was zu Mutationen führt . Die Erkennung und Reparatur von FAPy-Adenine durch DNA-Reparaturenzyme ist entscheidend für die Aufrechterhaltung der genomischen Stabilität .

Wirkmechanismus

FAPy-adenine exerts its effects primarily through its role as a marker of oxidative DNA damage. The compound is formed when adenine undergoes oxidation, leading to the formation of a formamidopyrimidine ring structure. This altered structure can mispair with other nucleotides during DNA replication, leading to mutations . The recognition and repair of FAPy-adenine by DNA repair enzymes are crucial for maintaining genomic stability .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

8-Oxo-7,8-Dihydroguanin (8-oxoG): Eine weitere häufige oxidative DNA-Läsion, die aus der Oxidation von Guanin resultiert.

Thyminglykol: Ein oxidiertes Derivat von Thymin, einer weiteren DNA-Base.

5-Hydroxycytosin: Eine oxidierte Form von Cytosin.

Einzigartigkeit von FAPy-Adenine

FAPy-Adenine ist einzigartig in seiner spezifischen Bildung aus Adenin und seiner einzigartigen Formamidopyrimidin-Struktur. Im Gegensatz zu anderen oxidierten Basen hat FAPy-Adenine einen einzigartigen Einfluss auf die Replikationsgenauigkeit und die Reparaturmechanismen der DNA, was es zu einem wertvollen Marker für die Untersuchung von oxidativem Stress und dessen Auswirkungen auf die DNA macht .

Biologische Aktivität

4,6-Diamino-5-formamidopyrimidine (FapyA) is a significant compound in the study of DNA damage and repair mechanisms. It is formed as a result of oxidative stress and exposure to ionizing radiation, leading to various biological implications. This article explores the biological activity of FapyA, including its formation, repair mechanisms, and potential implications for health and disease.

Formation of this compound

FapyA is primarily generated through the oxidation of DNA, particularly under conditions of oxidative stress. It is one of the major lesions resulting from DNA damage caused by free radicals and ionizing radiation. Research indicates that FapyA can interfere with normal DNA replication and transcription processes due to its miscoding properties .

Mechanism of Formation

The mechanism by which FapyA forms involves the oxidation of guanine residues in DNA. This process leads to the generation of various lesions, including this compound and 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyG). Both compounds are considered markers of oxidative DNA damage and are linked to various disease processes .

Biological Significance

The biological activity of FapyA has been studied extensively due to its implications in mutagenesis and cancer development. It is classified as a premutagenic lesion, meaning it has the potential to induce mutations if not repaired adequately .

Repair Mechanisms

- Base Excision Repair (BER) : FapyA is primarily repaired through the base excision repair pathway. Key enzymes involved in this process include:

- Enzymatic Activity : Studies have shown that the levels of FapyA can be significantly higher in tissues lacking these glycosylases, indicating their critical role in maintaining genomic integrity .

Case Studies and Research Findings

Several studies have highlighted the impact of FapyA on human health:

- Oxidative Stress in Disease : Elevated levels of FapyA have been observed in individuals with conditions such as diabetes, where increased reactive oxygen species (ROS) lead to enhanced DNA damage. This accumulation may contribute to various complications associated with oxidative stress .

- Cancer Research : The presence of FapyA lesions has been linked to increased mutation rates in cancer cells. For instance, studies indicate that cells exposed to ionizing radiation exhibit higher levels of FapyA, correlating with an increased risk of tumorigenesis .

Measurement Techniques

Accurate measurement of FapyA levels in biological samples is crucial for understanding its role in DNA damage:

Eigenschaften

IUPAC Name |

N-(4,6-diaminopyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11)(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYUVUOSXNYQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)NC=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199228 | |

| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAPy-adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5122-36-1 | |

| Record name | 4,6-Diamino-5-formamidopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5122-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAPy-adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 226 °C | |

| Record name | FAPy-adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.